molecular formula C5H10OS B14537474 Propane, 1-(ethenylsulfinyl)- CAS No. 61926-31-6

Propane, 1-(ethenylsulfinyl)-

Cat. No.: B14537474
CAS No.: 61926-31-6
M. Wt: 118.20 g/mol
InChI Key: BVMKBCXVDFOVMD-UHFFFAOYSA-N
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Description

Propane, 1-(ethenylsulfinyl)- (CAS 61926-31-6) is an organosulfur compound characterized by a propane backbone substituted with an ethenylsulfinyl group (–S(O)CH₂CH₂) at the terminal carbon. The sulfinyl group (S=O) confers polarity and reactivity, making this compound distinct from unfunctionalized alkanes. Its molecular formula is C₅H₁₀OS, with an average molecular weight of 118.20 g/mol . The compound’s logP value of 1.289 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases .

Properties

CAS No.

61926-31-6

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

1-ethenylsulfinylpropane

InChI

InChI=1S/C5H10OS/c1-3-5-7(6)4-2/h4H,2-3,5H2,1H3

InChI Key

BVMKBCXVDFOVMD-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C=C

Origin of Product

United States

Preparation Methods

The synthesis of propane, 1-(ethenylsulfinyl)- typically involves the reaction of propyl sulfoxide with an ethenylating agent under controlled conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Propane, 1-(ethenylsulfinyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or acids for substitution reactions. Major products formed from these reactions include sulfones, sulfides, and substituted ethenyl derivatives .

Scientific Research Applications

Propane, 1-(ethenylsulfinyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfoxide and sulfone derivatives.

    Biology: The compound’s sulfoxide group is of interest in studying enzyme-catalyzed oxidation and reduction reactions.

    Medicine: Research into sulfoxides and sulfones has potential implications for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which propane, 1-(ethenylsulfinyl)- exerts its effects involves the reactivity of the sulfoxide group. This group can undergo oxidation and reduction reactions, making it a versatile functional group in organic synthesis. The ethenyl group can participate in addition reactions, allowing for further functionalization of the molecule. Molecular targets and pathways involved in these reactions include enzyme-catalyzed processes and chemical transformations mediated by various reagents .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Structural Differences
1-(Ethenylsulfinyl)butane 16841-55-7 C₆H₁₂OS Butane backbone (longer chain)
Pentane, 1-(ethenylsulfinyl)- 61926-34-9 C₇H₁₄OS Pentane backbone (extended chain length)
1,2-Bis(propylsulfonyl)ethylene N/A C₈H₁₄O₄S₂ Bis-sulfonyl groups on ethylene backbone
1-Propene,1,3-bis(2-propenylsulfinyl)- 169132-68-7 C₉H₁₂O₂S₂ Propene backbone with dual sulfinyl groups

Key Observations :

  • Substitution Pattern : Bis-sulfonyl/sulfinyl derivatives (e.g., 1,2-bis(propylsulfonyl)ethylene) demonstrate higher polarity and reactivity due to multiple electron-withdrawing groups .
Physical and Chemical Properties
Property Propane, 1-(ethenylsulfinyl)- 1-(Ethenylsulfinyl)butane 1,2-Bis(propylsulfonyl)ethylene
logP 1.289 Not reported Not reported
Boiling Point Not reported Not reported Not reported
Reactivity Moderate (S=O group) Similar, but less polar High (two sulfonyl groups)

Insights :

  • The sulfinyl group in propane, 1-(ethenylsulfinyl)- enhances polarity compared to unsubstituted alkanes but is less reactive than sulfonyl (–SO₂) derivatives .
  • Longer-chain analogs (e.g., butane) may exhibit reduced solubility in polar solvents due to increased hydrophobic interactions .

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